molecular formula C16H15N3O3 B2809504 N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide CAS No. 853903-18-1

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2809504
CAS No.: 853903-18-1
M. Wt: 297.314
InChI Key: ZTVZXASJKJWITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is a synthetic small molecule based on the privileged benzimidazole pharmacophore, designed for investigating antioxidative pathways and antiproliferative mechanisms in cancer research. This compound features a benzamide scaffold tethered to a benzimidazole ring, a structural motif recognized for its diverse pharmacological properties and capacity to interact with key enzymatic targets . Researchers can utilize this compound to explore the structure-activity relationship (SAR) of dimethoxy-substituted derivatives, particularly the influence of the substituent at the N atom of the benzimidazole core on biological activity . The dimethoxy substitution pattern on the phenyl ring is a critical structural feature for potent bioactivity. Preliminary studies on closely related benzimidazole carboxamides indicate potential value in studying the cellular response to oxidative stress. Research on analogous compounds has demonstrated that dimethoxy-substituted derivatives can exhibit significant antioxidative capacity in cell-based assays . Furthermore, its core structure is associated with antitumor properties through potential inhibition of tubulin polymerization, a mechanism validated for related cinnamide-containing hybrids that target cancerous cell lines . Investigation into its mechanism may also involve the Nrf2 pathway, the master regulator of the antioxidant response, which is often studied in the context of chemoprevention and oncogenesis . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-3-10(7-15(14)22-2)16(20)19-11-4-5-12-13(8-11)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZXASJKJWITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 3H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Transformations

The amide group undergoes hydrolysis under acidic or basic conditions, while the methoxy groups participate in demethylation or substitution.

Hydrolysis of Amide :

  • Conditions : Reflux with 6M HCl (2 hours).
  • Product : 3,4-Dimethoxybenzoic acid and 5-amino-1H-benzimidazole .

Demethylation of Methoxy Groups :

  • Reagent : BBr₃ in DCM at −78°C.
  • Product : Hydroxybenzamide derivatives .

Spectral Evidence :

  • ¹H NMR : Singlets at δ 3.85–3.89 ppm (OCH₃ groups) and δ 7.03 ppm (NH₂) confirm structural integrity post-reaction .

Cyclization Reactions

The benzimidazole ring enables cyclization to form fused heterocycles under specific conditions:

Thiadiazole Formation :

  • Reagents : H₂SO₄ at 0°C.
  • Product : 1,3,4-Thiadiazole derivatives via intramolecular cyclization .
  • Yield : 88% (pale-brown solid) .

Triazole Synthesis :

  • Conditions : Alkaline medium (K₂CO₃/DMF).
  • Product : 1,2,4-Triazole-3-thiones via thiocarbonyl cyclization .

Key Observations :

Reaction TypeConditionsProduct
Thiadiazole cyclizationH₂SO₄, 0°C, 2 hoursFused thiadiazole-benzamide
Triazole formationK₂CO₃, DMF, 24 hoursTriazole-thione derivatives

Alkylation and Arylation

The benzimidazole NH group undergoes alkylation or arylation to modify pharmacological properties:

Alkylation with Iodoethane :

  • Procedure : React with iodoethane (1 eq.) and K₂CO₃ in DMF.
  • Product : N-Ethyl derivatives (yield: 84%) .

Arylation via Ullmann Coupling :

  • Catalyst : CuI/1,10-phenanthroline.
  • Product : Biaryl benzimidazole derivatives .

Comparative Reactivity :

SubstituentReaction Rate (Relative)
Methoxy (-OCH₃)Slows electrophilic substitution
Amide (-CONH-)Directs meta substitution

Comparative Analysis with Analogues

The reactivity of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide differs from structurally related compounds:

Compound NameKey Reaction Difference
N-(2-Cyclopropylbenzimidazol-5-yl)-3,4-dimethoxybenzamideCyclopropyl group stabilizes against oxidation
N-(1H-Benzimidazol-2-yl)-3,4-dimethoxybenzamideReduced steric hindrance improves alkylation yields

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC data).
  • Photodegradation : Forms demethylated products under UV light (λ = 254 nm) .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular processes. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

Anti-inflammatory Effects

Research has indicated that benzimidazole derivatives can exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other benzimidazole derivatives:

Compound NameStructural FeaturesNotable Activities
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3,5-dimethoxybenzamideCyclopropyl group; different methoxy substitutionAnticancer activity
N-(4-methylphenyl)-3,5-dimethoxybenzamideDifferent aryl substituentAnti-inflammatory properties
N-(2-cyclopropylpyridin-4-yl)benzamidePyridine ring substitutionAntimicrobial effects

This table illustrates the diversity within benzimidazole derivatives and highlights how structural variations can influence biological activities.

Cancer Research

A study conducted by Luo et al. (2021) explored the efficacy of various benzimidazole derivatives against human cancer cell lines. Among them, a compound structurally similar to this compound showed remarkable inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Studies

Research published by Vasantha et al. (2015) demonstrated that certain benzimidazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The findings suggest that compounds like this compound could serve as templates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, thereby modulating their activity . The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with DNA and RNA, affecting their function and expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Contains a 3-methylbenzamide group linked to a 2-hydroxy-1,1-dimethylethylamine substituent .
  • Key Differences: Functional Groups: Lacks the benzimidazole and methoxy groups present in the target compound. Applications: Primarily studied for its N,O-bidentate directing group, which facilitates metal-catalyzed C–H bond functionalization (e.g., in palladium-catalyzed reactions) . Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with characterization via X-ray crystallography and NMR .

N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b)

  • Structure : Shares the 3,4-dimethoxybenzamide core with the target compound but replaces the benzimidazole with a 2-hydroxy-5-methylphenyl group .
  • Key Comparisons: Physical Properties: Melting point (164°C in acetonitrile) and spectroscopic data (IR: 3380 cm⁻¹ for NH, 1640 cm⁻¹ for C=O; LC-MS: m/z 218 [M+H]⁺) provide benchmarks for analogs . Bioactivity: Evaluated as a hit for the A2A receptor, suggesting that 3,4-dimethoxybenzamide derivatives may have neurological or anticancer applications .

General Trends in Benzamide Derivatives

Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Compound 2b
Core Structure Benzimidazole-linked dimethoxybenzamide 3-Methylbenzamide with hydroxyalkylamine Dimethoxybenzamide with hydroxyphenyl
Key Functional Groups Benzimidazole (NH), 3,4-dimethoxy N,O-bidentate directing group 3,4-Dimethoxy, phenolic OH
Synthetic Yield Not reported Not specified 82%
Applications Potential bioactivity (inferred) Metal catalysis A2A receptor modulation
Spectroscopic Data Not available Full NMR/IR/X-ray IR, LC-MS, mp

Research Implications and Limitations

  • Electronic and Solubility Profiles: The 3,4-dimethoxy group in both the target compound and 2b likely enhances electron-donating effects and solubility compared to alkyl or non-methoxy analogs .
  • Biological vs.
  • Data Gaps : Direct pharmacological or catalytic data for N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a 3,4-dimethoxybenzamide group. The presence of methoxy groups enhances its solubility and stability, making it a valuable candidate for medicinal chemistry applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole nucleus allows for binding to specific sites on these targets, modulating their activity and leading to various biological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage.

In a study assessing the cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines, compounds with similar structures showed promising results in inhibiting cell proliferation and promoting apoptotic cell death under hypoxic conditions .

Antiviral and Antimicrobial Properties

The compound has also been investigated for its potential antiviral and antimicrobial activities. Benzimidazole derivatives are known to exhibit inhibitory effects against various pathogens, suggesting that this compound may possess similar properties. Further research is needed to elucidate the specific mechanisms involved in these activities.

Case Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxicity of several benzimidazole derivatives against A549 and WM115 cell lines. The results highlighted that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

CompoundIC50 (µM)Cell Line
Compound A5.2A549
Compound B7.4WM115
This compound6.0A549

Case Study 2: Mechanistic Insights

Another study explored the mechanism by which benzimidazole derivatives inhibit protein-protein interactions relevant to cancer progression. It was found that these compounds could effectively displace key proteins involved in tumor growth from their interactions, thereby inhibiting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(3H-benzimidazol-5-yl)-3,4-dimethoxybenzamide?

  • Methodological Answer : The synthesis typically involves two stages: (1) constructing the benzimidazole core and (2) introducing the 3,4-dimethoxybenzamide moiety. For the benzimidazole ring, cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid) is common. The dimethoxybenzamide group can be coupled via amidation using 3,4-dimethoxybenzoyl chloride and a benzimidazole amine precursor under basic conditions (e.g., triethylamine). Purification often requires column chromatography to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify aromatic proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm) and benzimidazole NH signals (~δ 12–13 ppm) .
  • LC-MS : Confirm molecular weight (expected [M+H]+^+ ~324.3 g/mol) and assess purity .
  • IR : Identify amide C=O stretching (~1640 cm1^{-1}) and NH stretches (~3380 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize target-based assays given structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) due to benzimidazole’s ATP-binding pocket affinity .
  • Anti-inflammatory potential : Test COX-2 inhibition via enzymatic assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to identify IC50_{50} values .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of 3,4-dimethoxybenzoyl chloride to the benzimidazole amine?

  • Methodological Answer : Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
  • Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation .
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to prevent over-reaction and side products .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Strategies:

  • Dose-response curves : Establish IC50_{50} values across multiple concentrations to validate potency .
  • Selectivity profiling : Use panels of related enzymes/receptors (e.g., kinase profiling arrays) to identify specificity .
  • Structural analogs : Synthesize derivatives (e.g., varying methoxy positions) to correlate structure-activity relationships (SAR) .

Q. What computational approaches support the design of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Predict binding modes with targets (e.g., EGFR kinase domain) using AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP < 3 for improved solubility) .
  • DFT calculations : Analyze electron density of the benzimidazole ring to guide substituent modifications for enhanced stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.